molecular formula C12H13NO3 B2858692 N-[2,2-bis(furan-2-yl)ethyl]acetamide CAS No. 2168333-21-7

N-[2,2-bis(furan-2-yl)ethyl]acetamide

Cat. No.: B2858692
CAS No.: 2168333-21-7
M. Wt: 219.24
InChI Key: SCHSDNZUCXQGCQ-UHFFFAOYSA-N
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Description

N-[2,2-bis(furan-2-yl)ethyl]acetamide is a substituted acetamide featuring two furan-2-yl groups attached to a central ethyl backbone. Furan moieties are known to participate in π-π stacking and hydrogen bonding, which could impact solubility, crystallinity, and reactivity.

Properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-9(14)13-8-10(11-4-2-6-15-11)12-5-3-7-16-12/h2-7,10H,8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCHSDNZUCXQGCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(C1=CC=CO1)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2-bis(furan-2-yl)ethyl]acetamide typically involves the reaction of furan derivatives with ethylamine under controlled conditions. One common method includes the reaction of furan with ethylamine at elevated temperatures to form the desired product . The reaction conditions often require a catalyst to facilitate the process and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[2,2-bis(furan-2-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones under the influence of oxidizing agents.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include furanones, dihydrofuran derivatives, and various substituted acetamides, depending on the specific reagents and conditions used.

Scientific Research Applications

N-[2,2-bis(furan-2-yl)ethyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2,2-bis(furan-2-yl)ethyl]acetamide involves its interaction with specific molecular targets. The furan rings can interact with biological macromolecules, potentially disrupting their normal function. The acetamide group may also play a role in binding to enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Key Features/Applications Evidence Source
N-Benzyl-N-(furan-2-ylmethyl)acetamide Benzyl, furan-2-ylmethyl Studied via NMR/DFT for conformational space
2,2-bis(phenylthio)acetamide (4b) Phenylthio groups Higher yield (61%) in radical cyclization vs. chloro analog
2,2′-(1,2-Ethanediyldisulfanediyl)bis(N-phenylacetamide) Disulfide, phenyl Sulfur atoms enhance potential redox activity
N-(6-sulfamoylbenzothiazole-2-yl)-2,2-diphenylacetamide Benzothiazole, diphenyl Pharmacological applications (patent)
2-Cyano-N-[(methylamino)carbonyl]acetamide Cyano, methylaminocarbonyl Limited toxicological data

Key Observations :

  • Electronic Effects: Furan rings () provide electron-donating character, contrasting with electron-withdrawing groups like cyano () or sulfamoyl (). This influences reactivity in reactions such as radical cyclization, where electron-rich substituents may stabilize intermediates .
  • Synthetic Yields : The 2,2-bis(phenylthio)acetamide (4b) showed superior cyclization yields (61%) compared to its chloro analog (13%), highlighting the role of sulfur in stabilizing radicals .
Physicochemical Properties
  • Solubility : Furan-containing acetamides (e.g., ) may exhibit lower aqueous solubility compared to sulfonamide or benzothiazole derivatives () due to reduced polarity.
  • Thermal Stability : Disulfide-linked analogs () likely have higher thermal stability than furan-based compounds, as sulfur bridges resist degradation better than oxygen-containing heterocycles.
Reactivity and Functionalization
  • Radical Reactions : The 2,2-bis(phenylthio)acetamide (4b) undergoes efficient 5-endo-trig cyclization (), whereas furan derivatives might favor electrophilic substitution at the α-position of the furan ring.
  • Hydrogen Bonding : The furan oxygen in N-benzyl-N-(furan-2-ylmethyl)acetamide participates in intramolecular hydrogen bonding, as confirmed by DFT calculations . This could influence crystallization behavior or molecular recognition in biological systems.

Biological Activity

N-[2,2-bis(furan-2-yl)ethyl]acetamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. The furan moiety is known for its diverse pharmacological properties, including antimicrobial and anticancer effects. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of two furan rings attached to an ethyl chain and an acetamide functional group. This unique structure enhances its ability to interact with various biological targets.

Compound Name Structural Features Unique Aspects
This compoundTwo furan rings; acetamide groupIncreased furan content enhances potential interactions

The biological activity of this compound involves several mechanisms:

  • Antimicrobial Activity : The compound has been investigated for its potential as an antimicrobial agent. Its structural features allow it to interact with bacterial membranes and inhibit cell wall synthesis.
  • Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which is critical for its therapeutic applications.

Structure-Activity Relationships (SAR)

The SAR studies have shown that modifications in the furan substituents can significantly alter the biological activity of the compound. For instance:

  • Substitution Effects : Variations in the position and type of substituents on the furan rings can enhance or diminish antimicrobial and anticancer activities.
  • Linker Length : The length of the ethyl linker between the furan rings can influence the compound's ability to bind to biological targets effectively.

Antimicrobial Activity

Recent research has demonstrated that this compound exhibits promising antimicrobial properties against various bacterial strains. For example:

  • Minimum Inhibitory Concentration (MIC) values were determined against common pathogens such as Staphylococcus aureus and Escherichia coli. The MIC values ranged from 4.69 to 22.9 µM, indicating moderate to good activity .

Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines:

  • Cell Line Studies : The compound was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines, showing IC50 values below 10 µM, which suggests significant anticancer potential .

Q & A

Basic: What are the common synthetic routes for N-[2,2-bis(furan-2-yl)ethyl]acetamide?

Methodological Answer:
The synthesis typically involves multi-step organic reactions. A standard approach includes:

Nucleophilic substitution : Reacting 2-furanmethanol with a bromoethyl intermediate to form the bis(furan-2-yl)ethyl backbone.

Amide coupling : Introducing the acetamide group via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the amine intermediate and acetic acid derivatives .

Purification : Column chromatography or recrystallization to isolate the final product.

Example Reaction Conditions:

StepReagents/ConditionsYieldPurity
12-furanmethanol, K₂CO₃, DMF, 80°C, 12h65-70%>90% (HPLC)
2EDC, HOBt, DCM, RT, 24h75-80%>95% (NMR)

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:
Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution steps .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) for hydrogenation steps or Lewis acids (e.g., ZnCl₂) for Friedel-Crafts alkylation .
  • Temperature control : Lower temperatures (0–5°C) minimize side reactions during amide coupling .
  • In-line monitoring : Use of FTIR or UV-vis spectroscopy to track reaction progress and terminate at optimal conversion .

Basic: What spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Key signals include:
    • Furan protons : δ 6.2–7.4 ppm (multiplet, furan ring H).
    • Acetamide methyl : δ 2.1 ppm (singlet, CH₃CO) .
  • IR Spectroscopy : Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N-H) .
  • Mass Spectrometry : Molecular ion peak at m/z corresponding to C₁₄H₁₅NO₃ (calc. 253.3 g/mol) .

Advanced: How can computational methods predict the compound’s 3D conformation and reactivity?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates bond angles, dihedral rotations, and electrostatic potential surfaces to predict regioselectivity in reactions (e.g., furan ring activation sites) .
  • Molecular Dynamics (MD) : Simulates lipid bilayer interactions to assess membrane permeability, leveraging the compound’s lipophilic furan groups .
  • Docking Studies : Predict binding affinities to biological targets (e.g., enzymes) using software like AutoDock Vina .

Basic: What preliminary biological assays are used to evaluate its bioactivity?

Methodological Answer:

  • Antimicrobial Screening : Disk diffusion assays against S. aureus and E. coli (MIC values reported in µg/mL) .
  • Cytotoxicity Assays : MTT or WST-1 assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ .
  • Anti-inflammatory Testing : ELISA-based measurement of TNF-α/IL-6 inhibition in LPS-stimulated macrophages .

Advanced: How can target identification studies elucidate its mechanism of action?

Methodological Answer:

  • SPR (Surface Plasmon Resonance) : Quantifies binding kinetics to purified proteins (e.g., kinases) .
  • Cellular Thermal Shift Assay (CETSA) : Identifies target proteins by measuring thermal stabilization upon ligand binding .
  • CRISPR-Cas9 Knockout : Validates target relevance by comparing bioactivity in wild-type vs. gene-edited cell lines .

Basic: What chemical reactions are feasible for derivatization?

Methodological Answer:

  • Hydrolysis : Acidic/basic cleavage of the amide bond to yield 2,2-bis(furan-2-yl)ethylamine .
  • Oxidation : Conversion of furan rings to diketones using MnO₂ or O₃ .
  • Electrophilic Substitution : Nitration or halogenation at the furan C5 position .

Advanced: How can structure-activity relationships (SAR) resolve contradictory bioactivity data?

Methodological Answer:

  • SAR Table : Compare substituent effects on activity:

    DerivativeSubstituentBioactivity (IC₅₀, µM)
    ParentH12.3 ± 1.2
    NitroNO₂ (C5)8.7 ± 0.9
    ChloroCl (C5)15.1 ± 1.5
  • Statistical Modeling : QSAR analysis (e.g., CoMFA) correlates electronic (Hammett σ) and steric (molar refractivity) parameters with activity .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Gloves, lab coat, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation .
  • First Aid : Immediate rinsing with water for skin/eye exposure; seek medical attention if ingested .

Advanced: How can metabolic stability be assessed for drug development?

Methodological Answer:

  • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS .
  • CYP450 Inhibition Screening : Fluorescence-based assays to identify interactions with cytochrome P450 enzymes .
  • Plasma Stability Tests : Monitor compound integrity in human plasma over 24h at 37°C .

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